D-Erythro-sphingosine-1-phosphate,N-octanoyl
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Overview
Description
D-Erythro-sphingosine-1-phosphate,N-octanoyl is a synthetic ceramide analogue. It is a bioactive lipid molecule that plays a significant role in various cellular processes. This compound is part of the sphingolipid family, which are essential components of cell membranes and are involved in signaling pathways that regulate cell growth, differentiation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Erythro-sphingosine-1-phosphate,N-octanoyl typically involves the phosphorylation of sphingosine. One common method includes the use of standard phosphoramidite methodology. The process begins with the preparation of sphingosine, followed by its phosphorylation at the 1-hydroxyl group without the need for protection of the 3-hydroxyl group .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sphingolipid sources, followed by chemical modification and phosphorylation to obtain the desired product . Another approach is through organic synthesis, where the sphingosine backbone is constructed step-by-step and then phosphorylated .
Chemical Reactions Analysis
Types of Reactions
D-Erythro-sphingosine-1-phosphate,N-octanoyl undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the sphingosine backbone.
Reduction: This can alter the double bonds within the molecule.
Substitution: Commonly involves the replacement of functional groups on the sphingosine backbone.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sphingosine-1-phosphate derivatives, while reduction can yield dihydrosphingosine-1-phosphate .
Scientific Research Applications
D-Erythro-sphingosine-1-phosphate,N-octanoyl has a wide range of scientific research applications:
Mechanism of Action
D-Erythro-sphingosine-1-phosphate,N-octanoyl exerts its effects through several mechanisms:
Molecular Targets: It binds to specific receptors on the cell surface, such as the EDG family of receptors, which are involved in various signaling pathways.
Pathways Involved: Activates phospholipase D, inhibits chemotactic motility and invasiveness of tumor cells, and stimulates growth of quiescent fibroblasts.
Comparison with Similar Compounds
Similar Compounds
D-Erythro-sphingosine-1-phosphate: A closely related compound that also plays a role in cell signaling and has similar biological activities.
D-Erythro-dihydrosphingosine-1-phosphate: Another analogue that enhances chemotaxis in endothelial cells and is a ligand for S1P receptors.
Uniqueness
D-Erythro-sphingosine-1-phosphate,N-octanoyl is unique due to its specific structure, which includes an octanoyl group. This modification enhances its stability and bioactivity, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C16H32NO6P |
---|---|
Molecular Weight |
365.40 g/mol |
IUPAC Name |
[(E,2R,3S)-3-hydroxy-2-(octanoylamino)oct-4-enyl] dihydrogen phosphate |
InChI |
InChI=1S/C16H32NO6P/c1-3-5-7-8-10-12-16(19)17-14(13-23-24(20,21)22)15(18)11-9-6-4-2/h9,11,14-15,18H,3-8,10,12-13H2,1-2H3,(H,17,19)(H2,20,21,22)/b11-9+/t14-,15+/m1/s1 |
InChI Key |
BDLMAKNUEZQMJE-OVNLOREASA-N |
Isomeric SMILES |
CCCCCCCC(=O)N[C@H](COP(=O)(O)O)[C@H](/C=C/CCC)O |
Canonical SMILES |
CCCCCCCC(=O)NC(COP(=O)(O)O)C(C=CCCC)O |
Origin of Product |
United States |
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